molecular formula C10H16N2 B2434676 N-(2-aminoethyl)-N-(4-methylbenzyl)amine CAS No. 99167-06-3

N-(2-aminoethyl)-N-(4-methylbenzyl)amine

Cat. No.: B2434676
CAS No.: 99167-06-3
M. Wt: 164.252
InChI Key: FAMIROKBNMLFLB-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-N-(4-methylbenzyl)amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to an ethyl chain, which is further connected to a benzyl group substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-N-(4-methylbenzyl)amine typically involves the reaction of 4-methylbenzyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-methylbenzyl chloride+ethylenediamineThis compound+HCl\text{4-methylbenzyl chloride} + \text{ethylenediamine} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzyl chloride+ethylenediamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-N-(4-methylbenzyl)amine can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reactions can be carried out using reagents like halogens or nitrating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-aminoethyl)-N-(4-methylbenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-N-(4-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)-N-benzylamine: Lacks the methyl group on the benzyl ring.

    N-(2-aminoethyl)-N-(4-chlorobenzyl)amine: Contains a chlorine substituent instead of a methyl group.

    N-(2-aminoethyl)-N-(4-methoxybenzyl)amine: Contains a methoxy group instead of a methyl group.

Uniqueness

N-(2-aminoethyl)-N-(4-methylbenzyl)amine is unique due to the presence of the methyl group at the para position of the benzyl ring, which can influence its chemical reactivity and biological activity. This structural feature can affect the compound’s binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

N'-[(4-methylphenyl)methyl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-9-2-4-10(5-3-9)8-12-7-6-11/h2-5,12H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMIROKBNMLFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902551
Record name NoName_3069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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